molecular formula C6H10ClNO B12642747 2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime CAS No. 115745-89-6

2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime

Katalognummer: B12642747
CAS-Nummer: 115745-89-6
Molekulargewicht: 147.60 g/mol
InChI-Schlüssel: CETJAMWDGXFQPB-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime is a chemical compound that belongs to the class of oxime ethers. Oxime ethers are characterized by the presence of the >C=N-O-R moiety, which imparts unique chemical and biological properties to the compound

Vorbereitungsmethoden

The synthesis of 2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime typically involves the reaction of an oxime (derived from ketones or aldehydes) with an alkyl or aryl halogen . The reaction conditions often require the presence of a base to facilitate the formation of the oxime ether moiety. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime involves its interaction with specific molecular targets. For example, oxime ethers are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphate poisoning . The compound may also interact with other enzymes and proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime include other oxime ethers such as acetone oxime, β-isonitrosopropane, and acetonoxime These compounds share the >C=N-O-R moiety but differ in their specific substituents, leading to variations in their chemical and biological properties

Eigenschaften

CAS-Nummer

115745-89-6

Molekularformel

C6H10ClNO

Molekulargewicht

147.60 g/mol

IUPAC-Name

N-[(E)-3-chloroprop-2-enoxy]propan-2-imine

InChI

InChI=1S/C6H10ClNO/c1-6(2)8-9-5-3-4-7/h3-4H,5H2,1-2H3/b4-3+

InChI-Schlüssel

CETJAMWDGXFQPB-ONEGZZNKSA-N

Isomerische SMILES

CC(=NOC/C=C/Cl)C

Kanonische SMILES

CC(=NOCC=CCl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.